4-Bromo-5-nitrobenzene-1,2-diamine
Overview
Description
4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis
The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .Scientific Research Applications
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Synthesis of Fluorescent Dipolar Quinoxaline Derivatives
- Application: 4-Bromo-1,2-diaminobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
- Results: These quinoxaline derivatives can find applications as potential emissive and electron-transport materials .
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Synthesis of 6-Bromo-2-Methylbenzimidazole
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DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities
- Application: A study investigated newly synthesized bis-acyl-thiourea derivatives of 4-Nitrobenzene-1,2-Diamine (a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine) for their DNA binding, urease inhibition, and anti-brain-tumor activities .
- Method: The derivatives were synthesized in two steps and their interactions with DNA were explored using density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry .
- Results: Both theoretical and experimental results pointed towards compounds’ interactions with DNA .
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Electrophilic Aromatic Substitution
- Application: 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in electrophilic aromatic substitution reactions .
- Method: The specific procedures would depend on the exact reaction being carried out, but generally, this involves the reaction of the benzene ring with an electrophile .
- Results: The outcomes of these reactions could vary widely, depending on the specific electrophile and reaction conditions used .
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Synthesis of N-Methyl-N-(2-nitro-phenyl)-Anthranilic Acid
- Application: A compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, 1-Bromo-2-nitrobenzene, can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 1-Bromo-2-nitrobenzene with 2-methylamino-benzoic acid .
- Results: The resulting N-methyl-N-(2-nitro-phenyl)-anthranilic acid could have various applications, depending on its further reactions .
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Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester
- Application: 4-Bromo-1-fluoro-2-nitrobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, may be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .
- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with other reagents .
- Results: The resulting 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester could have various applications, depending on its further reactions .
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXKPRVKQPWQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90764841 | |
Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitrobenzene-1,2-diamine | |
CAS RN |
113269-07-1 | |
Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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